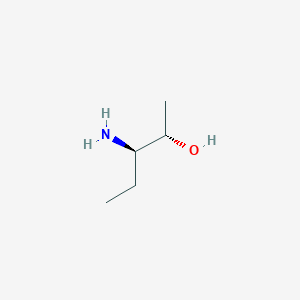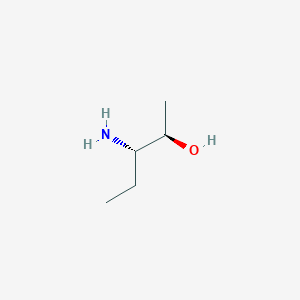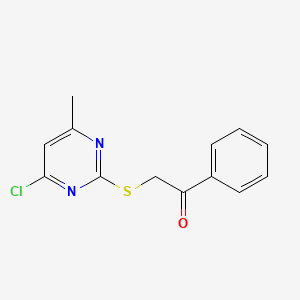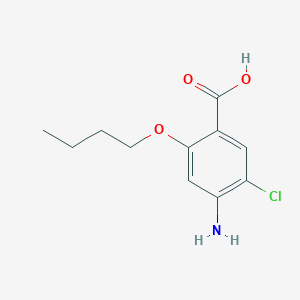
3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one
Vue d'ensemble
Description
The compound “3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . The presence of the benzylamino-methyl and ethoxy groups suggest that this compound might have interesting chemical properties and could be a target for synthesis and study .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinoline, with the benzylamino-methyl group attached at the 3-position and the ethoxy group at the 6-position . This could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinolines are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic substitution reactions . The presence of the benzylamino-methyl and ethoxy groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline ring could contribute to its stability and potentially its solubility in certain solvents . The benzylamino-methyl and ethoxy groups could also influence properties such as boiling point, melting point, and polarity .Applications De Recherche Scientifique
Corrosion Inhibition
Quinoline derivatives, including structures similar to 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one, are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion by forming stable chelating complexes with metallic surfaces through coordination bonding. Their high electron density and the presence of polar substituents, such as amino groups, enhance their adsorption and inhibition efficiency. This makes quinoline derivatives valuable in protecting metals against corrosion, contributing significantly to material science and engineering (Verma, Quraishi, & Ebenso, 2020).
Antitumoral Properties
Quinoline derivatives have been explored for their antitumoral properties, indicating their potential in cancer research. Their ability to act as ligands in catalysts for chemical reactions showcases their versatility in organic chemistry and pharmacology. This broadens the scope of quinoline derivatives in medicinal chemistry, highlighting their importance beyond corrosion inhibition (Pareek & Kishor, 2015).
Development of Bioactive Compounds
Quinoline and its derivatives are key in developing novel bioactive compounds for treating various illnesses, including cancer, bacterial and fungal infections, and DNA damage. Their role in creating nitrogen-containing hybrid heterocyclic compounds with therapeutic potential is crucial. This research underlines the importance of quinoline derivatives in synthesizing agents with lesser adverse effects, contributing to the discovery of new antimicrobial drugs (Salahuddin et al., 2023).
Green Chemistry Approaches
The exploration of green chemistry approaches in designing quinoline scaffolds emphasizes the shift towards environmentally friendly methods in chemical synthesis. Quinoline derivatives' biological activities, such as anticancer, antimalarial, and antimicrobial effects, are notable. The push for greener, non-toxic methodologies in quinoline synthesis reflects the scientific community's commitment to sustainable practices, highlighting the compound's significance in both environmental and medicinal chemistry (Nainwal et al., 2019).
Antiviral Research
The antiviral potential of benzazine derivatives, including quinoline and its analogs, underscores their importance in developing effective antiviral drugs. Studies over the past five years have demonstrated the enormous potential of these compounds, highlighting their relevance in addressing viral diseases through medicinal chemistry and drug design (Mochulskaya, Nosova, & Charushin, 2021).
Mécanisme D'action
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. While specific safety data for this compound is not available, it’s generally important to avoid inhalation, ingestion, or skin contact with chemical substances . Always refer to the material safety data sheet (MSDS) for the specific compound you’re working with .
Orientations Futures
Propriétés
IUPAC Name |
3-[(benzylamino)methyl]-6-ethoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-23-17-8-9-18-15(11-17)10-16(19(22)21-18)13-20-12-14-6-4-3-5-7-14/h3-11,20H,2,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUGVCSWRRMHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


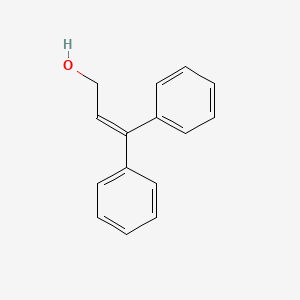
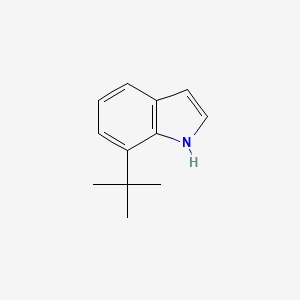

![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)

![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)
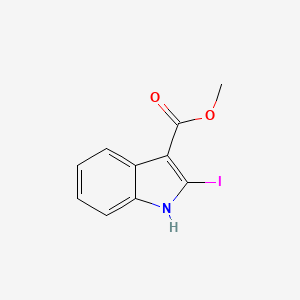

![[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II)](/img/structure/B3141642.png)
